N~2~-(4-chloro-2-methylphenyl)-N-(diphenylmethyl)-N~2~-(methylsulfonyl)glycinamide
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Overview
Description
N~2~-(4-chloro-2-methylphenyl)-N-(diphenylmethyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of N2-(4-chloro-2-methylphenyl)-N-(diphenylmethyl)-N~2~-(methylsulfonyl)glycinamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the 4-chloro-2-methylphenyl precursor, followed by the introduction of the diphenylmethyl and methylsulfonyl groups. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N~2~-(4-chloro-2-methylphenyl)-N-(diphenylmethyl)-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N~2~-(4-chloro-2-methylphenyl)-N-(diphenylmethyl)-N~2~-(methylsulfonyl)glycinamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(4-chloro-2-methylphenyl)-N-(diphenylmethyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N~2~-(4-chloro-2-methylphenyl)-N-(diphenylmethyl)-N~2~-(methylsulfonyl)glycinamide can be compared with other similar compounds, such as:
- N~2~-(4-chloro-2-methylphenyl)-N-(diphenylmethyl)glycinamide
- N~2~-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinamide
- N~2~-(4-chloro-2-methylphenyl)-N-(diphenylmethyl)-N~2~-(methylsulfonyl)acetamide
These compounds share structural similarities but differ in their functional groups and chemical properties, which can influence their reactivity and applications.
Properties
Molecular Formula |
C23H23ClN2O3S |
---|---|
Molecular Weight |
443.0 g/mol |
IUPAC Name |
N-benzhydryl-2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C23H23ClN2O3S/c1-17-15-20(24)13-14-21(17)26(30(2,28)29)16-22(27)25-23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,23H,16H2,1-2H3,(H,25,27) |
InChI Key |
RSKIZEZHIUBQNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
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